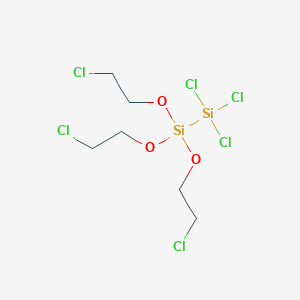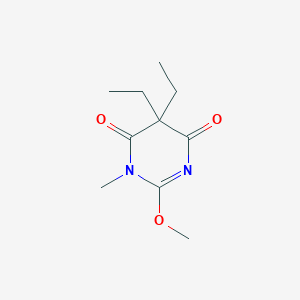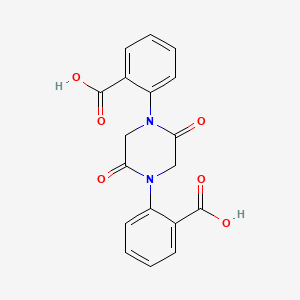
4,5-Diamino-1-methylpyridazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-1-methylpyridazin-1-ium iodide is a heterocyclic organic compound with the molecular formula C5H9IN4 This compound is characterized by the presence of a pyridazine ring substituted with amino groups at the 4 and 5 positions and a methyl group at the 1 position, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-1-methylpyridazin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diaminopyridazine.
Methylation: The 4,5-diaminopyridazine is then methylated at the 1 position using methyl iodide under basic conditions.
Formation of Iodide Salt: The final step involves the formation of the iodide salt by reacting the methylated product with hydroiodic acid.
The reaction conditions generally involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-1-methylpyridazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and various substituted pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-1-methylpyridazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diaminopyridazine: Lacks the methyl group and iodide counterion.
1-Methylpyridazine: Lacks the amino groups at the 4 and 5 positions.
4,5-Diamino-1-methylpyridinium iodide: Similar structure but with a different counterion.
Uniqueness
4,5-Diamino-1-methylpyridazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide counterion, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61071-07-6 |
|---|---|
Molekularformel |
C5H9IN4 |
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
1-methylpyridazin-1-ium-4,5-diamine;iodide |
InChI |
InChI=1S/C5H8N4.HI/c1-9-3-5(7)4(6)2-8-9;/h2-3,6H,7H2,1H3;1H |
InChI-Schlüssel |
LKMJUDZIFUTZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=NC=C(C(=C1)N)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)

![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


